An In-Depth Technical Guide to 1-methyl-1H-pyrrole-2-carbonitrile: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 1-methyl-1H-pyrrole-2-carbonitrile: Properties, Synthesis, and Applications
Executive Summary
1-methyl-1H-pyrrole-2-carbonitrile is a substituted pyrrole derivative of significant interest in synthetic organic chemistry and medicinal research. This molecule features an electron-rich pyrrole ring, a common scaffold in numerous natural products and pharmaceuticals, functionalized with a strongly electron-withdrawing nitrile group. The interplay between the electron-donating N-methyl group and the electron-withdrawing C2-carbonitrile group establishes a unique reactivity profile, making it a versatile and valuable building block for the synthesis of more complex heterocyclic systems. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, mechanistic insights into its reactivity, and its applications in the field of drug discovery and development.
Molecular and Physicochemical Properties
1-methyl-1H-pyrrole-2-carbonitrile is a colorless to light yellow liquid under standard conditions. Its core physical and chemical identifiers are summarized below for quick reference.
| Property | Value | Reference(s) |
| IUPAC Name | 1-methylpyrrole-2-carbonitrile | [1] |
| Synonyms | N-Methyl-2-cyanopyrrole, 1-Methyl-2-cyanopyrrole | [2] |
| CAS Number | 34884-10-1 | [1] |
| Molecular Formula | C₆H₆N₂ | [1] |
| Molecular Weight | 106.13 g/mol | [1] |
| Appearance | Colorless to Light yellow clear liquid | [2] |
| Boiling Point | 87°C @ 10 mmHg | [2] |
| Density | 0.99 ± 0.1 g/cm³ (Predicted) | [2] |
Synthesis and Manufacturing Protocol
The synthesis of 1-methyl-1H-pyrrole-2-carbonitrile can be achieved through several routes, including anodic oxidation and photosensitized reactions. However, a highly effective and scalable method involves the reaction of 1-methylpyrrole with chlorosulfonyl isocyanate (CSI), followed by treatment with a suitable amide and base. This process is advantageous for its controlled reaction conditions and good yields.
Experimental Protocol: Synthesis via Chlorosulfonyl Isocyanate
This protocol is based on the general methodology described in patent literature for the synthesis of pyrrole-2-carbonitriles.
Causality: This method leverages the high reactivity of the electron-rich 1-methylpyrrole towards the powerful electrophile, chlorosulfonyl isocyanate. The reaction proceeds via an electrophilic substitution to form an N-chlorosulfonyl amide intermediate. Subsequent treatment with a weak base like N,N-dimethylformamide (DMF) facilitates the elimination of chlorosulfonic acid to yield the desired nitrile.
Step-by-Step Methodology:
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Reaction Setup: A multi-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas inlet (Nitrogen or Argon) is dried in an oven and allowed to cool under an inert atmosphere.
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Initial Reaction: The flask is charged with a solution of 1-methylpyrrole in an anhydrous, inert solvent (e.g., acetonitrile or dichloromethane). The solution is cooled to approximately 0°C using an ice bath.
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Addition of CSI: A solution of chlorosulfonyl isocyanate (approx. 1.0 molar equivalent) in the same anhydrous solvent is added dropwise via the dropping funnel, ensuring the internal temperature is maintained at or below 0°C. The high reactivity of CSI necessitates slow, controlled addition to prevent side reactions and manage the exothermic nature of the reaction.
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Intermediate Formation: After the addition is complete, the reaction mixture is stirred at 0°C for 1-2 hours to ensure the complete formation of the N-chlorosulfonyl-1-methyl-1H-pyrrole-2-carboxamide intermediate.
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Decomposition & Nitrile Formation: A molar excess (at least 2.0 molar equivalents) of N,N-dimethylformamide (DMF) is added to the reaction mixture. This step is critical as DMF acts as a mild Lewis base to facilitate the elimination of the chlorosulfonyl group.
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Neutralization & Precipitation: Following the DMF addition, a molar excess of a non-nucleophilic organic base (e.g., triethylamine or pyridine) is added. This neutralizes the acidic byproducts, resulting in the precipitation of salts.
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Workup & Isolation: The precipitate is removed by filtration. The filtrate, containing the product, is then concentrated under reduced pressure. The resulting crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure 1-methyl-1H-pyrrole-2-carbonitrile.
Caption: Synthetic workflow for 1-methyl-1H-pyrrole-2-carbonitrile.
Spectroscopic Characterization
| Technique | Predicted Spectral Features |
| ¹H NMR | ~6.7-6.8 ppm (t, 1H): Proton at C4, coupled to C3-H and C5-H. ~6.5-6.6 ppm (dd, 1H): Proton at C5, coupled to C4-H. ~6.0-6.1 ppm (dd, 1H): Proton at C3, coupled to C4-H. ~3.8-3.9 ppm (s, 3H): N-methyl protons. |
| ¹³C NMR | ~125 ppm: C5 ~122 ppm: C2 (carbon bearing the nitrile) ~117 ppm: Nitrile carbon (-C≡N) ~110 ppm: C4 ~108 ppm: C3 ~95 ppm: C2 (carbon bearing the nitrile group, shifted upfield) ~35 ppm: N-methyl carbon (-CH₃) |
| IR Spectroscopy | ~2220-2230 cm⁻¹: Strong, sharp absorption characteristic of the C≡N (nitrile) stretch. ~2900-3100 cm⁻¹: C-H stretching from the aromatic ring and methyl group. ~1400-1550 cm⁻¹: C=C and C-N stretching vibrations within the pyrrole ring. |
| Mass Spectrometry | Molecular Ion (M⁺): m/z = 106.13 |
Note: Predicted NMR shifts are relative to TMS and can vary based on solvent and experimental conditions.
Chemical Reactivity and Mechanistic Insights
The reactivity of 1-methyl-1H-pyrrole-2-carbonitrile is dictated by the competing electronic effects of its substituents.
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Electron-Donating Group (Activating): The N-methyl group is an electron-donating group (EDG) through induction, which increases the electron density of the pyrrole ring, making it more susceptible to electrophilic attack than unsubstituted pyrrole.
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Electron-Withdrawing Group (Deactivating): The carbonitrile group at the C2 position is a potent electron-withdrawing group (EWG) through both induction and resonance. This effect deactivates the ring towards electrophilic substitution, particularly at the adjacent C3 and the C5 positions.
Regioselectivity of Electrophilic Substitution: The pyrrole ring is inherently electron-rich and favors electrophilic substitution at the α-positions (C2 or C5) due to superior stabilization of the cationic intermediate (arenium ion).[3] In this molecule, the C2 position is blocked. The combined electronic effects direct incoming electrophiles primarily to the C4 position . The C5 position is deactivated by the adjacent nitrile group, and the C3 position is similarly, though less strongly, deactivated. The C4 position is least affected by the deactivating nature of the nitrile group, making it the most nucleophilic site on the ring for further functionalization.
Caption: Electronic influences governing reactivity and regioselectivity.
Reactions of the Nitrile Group: The carbonitrile moiety is a versatile functional group that serves as a synthetic handle for numerous transformations.[3] It can undergo:
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Hydrolysis: Conversion to a carboxylic acid or amide under acidic or basic conditions.
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Reduction: Reduction to a primary amine using reagents like lithium aluminum hydride (LiAlH₄).
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Nucleophilic Addition: Reaction with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.
Applications in Research and Drug Development
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds, including natural products and top-selling pharmaceuticals. Pyrrole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.
1-methyl-1H-pyrrole-2-carbonitrile serves as a key intermediate in the synthesis of these complex molecules.[3] Its defined reactivity allows for controlled, regioselective introduction of further substituents, enabling the construction of diverse molecular libraries for structure-activity relationship (SAR) studies. The nitrile group itself can be a crucial pharmacophoric element or can be transformed into other functional groups like amines or carboxylic acids, which are common in drug molecules for forming salt bridges or hydrogen bonds with biological targets.
Safety, Handling, and Storage
Hazard Identification: 1-methyl-1H-pyrrole-2-carbonitrile is classified as hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[1]
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Hazard Classifications (CLP): Acute Toxicity 4 (Oral, Dermal, Inhalation); Skin Irritant 2; Eye Irritant 2; STOT SE 3.[1]
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Hazard Pictogram: GHS07 (Exclamation mark).
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Signal Word: Warning.
Safe Handling Protocol:
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Engineering Controls: Handle exclusively in a well-ventilated area, preferably within a chemical fume hood.
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Personal Protective Equipment (PPE):
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Gloves: Wear chemically resistant gloves (e.g., nitrile rubber).
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Eye Protection: Use chemical safety goggles or a face shield.
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Clothing: Wear a lab coat and appropriate protective clothing.
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Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage and Stability:
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Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials.
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Container: Keep the container tightly closed and store in the original packaging.
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Recommended Temperature: 2-8°C.
First Aid Measures:
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Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
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Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
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Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
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Ingestion: Do NOT induce vomiting. Wash out the mouth with water and drink half a liter of water if the person is conscious. Seek immediate medical attention.
References
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PubChem. (n.d.). 1-Methylpyrrole-2-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). 1-methyl-1H-pyrrole-2-acetonitrile. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). 1H-Pyrrole, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). 1H-Pyrrole, 1-methyl- (IR Spectrum). NIST Chemistry WebBook. Retrieved from [Link]
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SpectraBase. (n.d.). 1H-Pyrrole-2-carbonitrile, 5-amino-4-ethyl-1-(1-methylethyl)-. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H NMR spectra of 1-methyl-1H-pyrrole (5 a) in different solvents. Retrieved from [Link]
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PubChem. (n.d.). 5-Methyl-1H-pyrrole-2-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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HMDB. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. RSC Publishing. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery. Retrieved from [Link]
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PMC. (n.d.). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. National Center for Biotechnology Information. Retrieved from [Link]
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SciSpace. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]
